molecular formula C22H19ClN2OS B2459497 1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 1251549-94-6

1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2459497
CAS No.: 1251549-94-6
M. Wt: 394.92
InChI Key: AYMNKKLXMDJOOK-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a chlorobenzyl group, a thienyl group, and dimethyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: This can be achieved through the condensation of an appropriate ortho-diamine with a suitable ketone or aldehyde.

    Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the benzodiazepine core.

    Addition of the Thienyl Group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thienyl boronic acid or ester reacts with a halogenated benzodiazepine intermediate.

    Dimethyl Substitution:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzodiazepine derivatives

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of benzodiazepines.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological conditions.

    Industry: May be used in the development of new pharmaceuticals or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction primarily occurs at the benzodiazepine binding site on the GABA-A receptor, modulating the receptor’s activity and increasing the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one is unique due to its specific structural features, such as the presence of the thienyl group and the chlorobenzyl substitution. These modifications can influence its pharmacokinetic properties, receptor binding affinity, and overall therapeutic profile, potentially offering advantages in terms of efficacy and safety.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-thiophen-2-yl-3H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2OS/c1-14-9-18-20(10-15(14)2)25(13-16-5-3-6-17(23)11-16)22(26)12-19(24-18)21-7-4-8-27-21/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMNKKLXMDJOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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